Dihydroorotase Inhibition: Biochemical Fingerprint Distinct from PLK1-Engaging 4-Ethoxy Isomer
N-(2-Ethoxyphenyl)-2,4-difluorobenzamide exhibits measurable, albeit weak, inhibition of dihydroorotase (DHOase, EC 3.5.2.3) from mouse Ehrlich ascites with an IC₅₀ of 1.80×10⁵ nM (180 µM) when tested at a 10 µM compound concentration at pH 7.37 [1]. In contrast, the 4-ethoxy positional isomer N-(4-ethoxyphenyl)-2,4-difluorobenzamide (CAS 903182-94-5) was profiled against an entirely different target—the human PLK1 polo-box domain (PBD)—yielding an IC₅₀ of 5.00×10⁴ nM (50 µM) in a fluorescence polarization binding assay [2]. Although these data originate from different assay systems and preclude a direct potency comparison on a single target, they establish that the position of the ethoxy substituent (ortho vs. para) fundamentally redirects the compound's biochemical recognition: the 2-ethoxy variant engages the pyrimidine biosynthesis enzyme dihydroorotase, whereas the 4-ethoxy variant preferentially binds the cell-cycle regulatory PLK1-PBD. This differential target engagement is reinforced by the observation that no dihydroorotase activity has been reported for the 4-ethoxy isomer, and no PLK1 activity has been reported for the 2-ethoxy compound.
| Evidence Dimension | Biochemical target engagement (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80×10⁵ nM (180 µM) against dihydroorotase (mouse Ehrlich ascites) |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-2,4-difluorobenzamide: IC₅₀ = 5.00×10⁴ nM (50 µM) against PLK1-PBD (human recombinant) |
| Quantified Difference | Target redirection: 2-ethoxy → dihydroorotase (180 µM); 4-ethoxy → PLK1-PBD (50 µM). Different targets preclude direct numerical comparison; the key differentiation is qualitative target-space divergence driven solely by ethoxy position. |
| Conditions | Dihydroorotase assay: mouse Ehrlich ascites enzyme, 10 µM compound, pH 7.37. PLK1-PBD assay: fluorescence polarization, human PLK1-PBD recombinant protein, University of Pittsburgh screening protocol (PubChem AID 1057). |
Why This Matters
A procurement decision between the 2-ethoxy and 4-ethoxy isomers is effectively a decision between two non-overlapping target engagement profiles; selecting the incorrect isomer guarantees failure in a target-based screen designed for either dihydroorotase or PLK1.
- [1] BindingDB SMILES Search Result. IC₅₀ = 1.80E+5 nM (180 µM). Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM concentration, pH 7.37. Data curated from ChEMBL. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM46124. N-(4-ethoxyphenyl)-2,4-difluorobenzamide (cid_7733204). IC₅₀ = 5.00E+4 nM (50 µM) against human serine/threonine-protein kinase PLK1 (PBD domain). Fluorescence polarization assay, University of Pittsburgh, curated by PubChem BioAssay (AID 1057). Entry date: 2011-05-28. View Source
